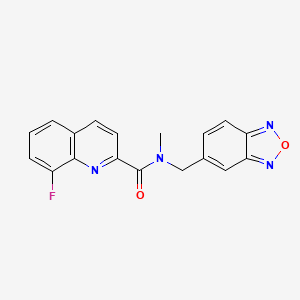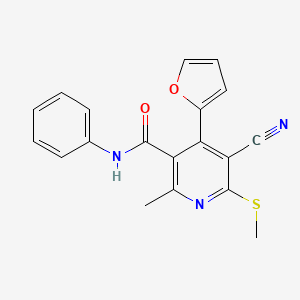![molecular formula C21H24N4O2 B5579253 1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)
1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone, also known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of imidazolidinones and has been studied extensively for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Characterization
- Research has delved into the synthesis and characterization of heterocyclic compounds, including imidazo[1,2-a]pyridine-based derivatives. These compounds are significant due to their potential in treating heart and circulatory failures, among other pharmaceutical applications. The study by Kwong et al. (2019) synthesized a series of these derivatives, highlighting their importance in medicinal chemistry due to their structural uniqueness and potential biological activities Kwong et al., 2019.
Antimicrobial Activity
- Thiazolidinone derivatives, including those synthesized from key intermediates involving pyridin-2-yl-piperazine, have been evaluated for their antimicrobial properties against a variety of bacterial and fungal strains. Patel et al. (2012) detailed the synthesis of such compounds and their promising antimicrobial efficacy, underscoring the potential of these heterocycles in addressing resistance issues in microbial infections Patel et al., 2012.
Molecular Modifications and Cancer Therapy
- Selenylated imidazo[1,2-a]pyridines have been investigated for their potential in breast cancer chemotherapy. Almeida et al. (2018) synthesized novel selenylated compounds, demonstrating their ability to inhibit cell proliferation and induce apoptosis in breast cancer cells, marking them as potential therapeutic agents for cancer treatment Almeida et al., 2018.
Imidazo[1,2-a]pyridine as a Therapeutic Scaffold
- The imidazo[1,2-a]pyridine scaffold has been extensively studied for its wide range of applications in medicinal chemistry. Deep et al. (2016) reviewed the therapeutic potential of derivatives of this scaffold, which includes activities such as anticancer, antimicrobial, and antiviral, further emphasizing the importance of structural modifications to enhance biological activity Deep et al., 2016.
Novel Fused Imidazole Derivatives
- The synthesis of novel fused imidazole derivatives showcases the versatility of imidazolidinone frameworks in creating compounds with potential therapeutic applications. El-Shareif et al. (2003) reported on the creation of such compounds, exploring their structural and potential biological relevance El-Shareif et al., 2003.
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[2-methyl-5-(2-pyridin-2-ylpiperidine-1-carbonyl)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-8-9-16(14-19(15)25-13-11-23-21(25)27)20(26)24-12-5-3-7-18(24)17-6-2-4-10-22-17/h2,4,6,8-10,14,18H,3,5,7,11-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGJPKFAUABKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2C3=CC=CC=N3)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)
![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)
![2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5579192.png)
![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)

![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)
![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5579221.png)


![1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5579235.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5579239.png)
